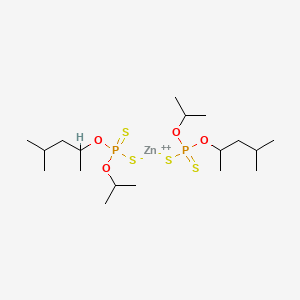

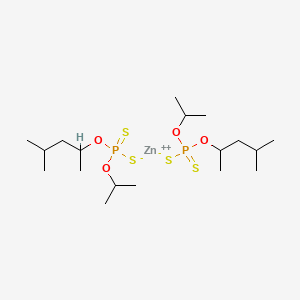

Zinc O-(1,3-dimethylbutyl) O-(isopropyl)dithiophosphate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Zinc O-(1,3-dimethylbutyl) O-(isopropyl)dithiophosphate is a chemical compound with the molecular formula C18H40O4P2S4Zn. It is commonly used as an additive in lubricants and oils to prevent wear and oxidation. This compound is known for its excellent anti-wear and anti-oxidation properties, making it a crucial component in various industrial applications .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Zink O-(1,3-Dimethylbutyl) O-(Isopropyl)dithiophosphat beinhaltet typischerweise die Reaktion von Phosphorodithioatsäureestern mit Zinksalzen. Die Reaktion wird unter kontrollierten Bedingungen durchgeführt, um die Bildung des gewünschten Produkts zu gewährleisten. Die allgemeine Reaktion kann wie folgt dargestellt werden:

Phosphorodithioatsäureester+Zinksalz→Zink O-(1,3-Dimethylbutyl) O-(Isopropyl)dithiophosphat

Industrielle Produktionsverfahren

In industriellen Umgebungen wird die Produktion von Zink O-(1,3-Dimethylbutyl) O-(Isopropyl)dithiophosphat in großen Reaktoren durchgeführt, in denen die Reaktanten gemischt und auf die erforderliche Temperatur erhitzt werden. Die Reaktion wird überwacht, um eine vollständige Umwandlung der Reaktanten in das gewünschte Produkt zu gewährleisten. Das Endprodukt wird dann gereinigt und für die Verwendung in verschiedenen Anwendungen verpackt .

Analyse Chemischer Reaktionen

Reaktionstypen

Zink O-(1,3-Dimethylbutyl) O-(Isopropyl)dithiophosphat unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um Zinkoxid und andere Oxidationsprodukte zu bilden.

Hydrolyse: In Gegenwart von Wasser kann die Verbindung hydrolysieren, um Phosphorodithioatsäure und Zinkhydroxid zu bilden.

Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen die Alkylgruppen durch andere funktionelle Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel wie Wasserstoffperoxid oder Sauerstoff können unter kontrollierten Bedingungen verwendet werden.

Hydrolyse: Wasser oder wässrige Lösungen können die Hydrolyse erleichtern, insbesondere unter sauren oder basischen Bedingungen.

Substitution: Verschiedene Reagenzien, einschließlich Alkylhalogeniden und anderen Elektrophilen, können für Substitutionsreaktionen verwendet werden.

Hauptprodukte, die gebildet werden

Oxidation: Zinkoxid und andere Oxidationsprodukte.

Hydrolyse: Phosphorodithioatsäure und Zinkhydroxid.

Substitution: Neue Alkyl- oder funktionell substituierte Dithiophosphate.

Wissenschaftliche Forschungsanwendungen

Zink O-(1,3-Dimethylbutyl) O-(Isopropyl)dithiophosphat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Als Reagenz in verschiedenen chemischen Reaktionen und Studien verwendet.

Biologie: Untersucht auf seine potenziellen biologischen Aktivitäten und Wechselwirkungen mit Biomolekülen.

Medizin: Erforscht auf seine potenziellen therapeutischen Eigenschaften und als Bestandteil von Arzneimittelformulierungen.

Wirkmechanismus

Der primäre Wirkmechanismus von Zink O-(1,3-Dimethylbutyl) O-(Isopropyl)dithiophosphat ist seine Fähigkeit, einen Schutzfilm auf Metalloberflächen zu bilden. Dieser Film, der hauptsächlich aus Zinkphosphat besteht, wirkt als Barriere, um Verschleiß und Oxidation zu verhindern. Die Bildung dieses Films wird durch die angelegte Schubspannung und Temperatur angetrieben, die die thermische Aktivierung der Verbindung fördern. Der Schutzfilm ist relativ dick und besteht aus mehreren Schichten, die hervorragende Verschleißschutzeigenschaften bieten .

Wirkmechanismus

The primary mechanism of action of Zinc O-(1,3-dimethylbutyl) O-(isopropyl)dithiophosphate is its ability to form a protective film on metal surfaces. This film, primarily composed of zinc phosphate, acts as a barrier to prevent wear and oxidation. The formation of this film is driven by the applied shear stress and temperature, which promote the thermal activation of the compound. The protective film is relatively thick and consists of multiple layers, providing excellent anti-wear properties .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Zinkdialkyldithiophosphate: Diese Verbindungen haben ähnliche Strukturen, aber unterschiedliche Alkylgruppen.

Zinkdiaryldithiophosphate: Diese Verbindungen haben Arylreste anstelle von Alkylresten.

Einzigartigkeit

Zink O-(1,3-Dimethylbutyl) O-(Isopropyl)dithiophosphat ist aufgrund seiner spezifischen Alkylgruppen einzigartig, die unterschiedliche Verschleiß- und OxidationsschutzEigenschaften bieten. Die Kombination aus 1,3-Dimethylbutyl- und Isopropylgruppen erhöht die Stabilität und Wirksamkeit der Verbindung im Vergleich zu anderen Zinkdithiophosphaten .

Eigenschaften

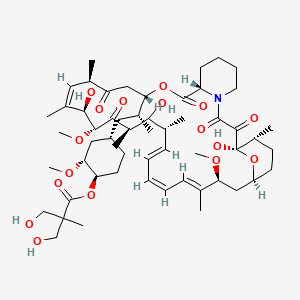

CAS-Nummer |

14548-64-2 |

|---|---|

Molekularformel |

C18H40O4P2S4Zn |

Molekulargewicht |

576.1 g/mol |

IUPAC-Name |

zinc;4-methylpentan-2-yloxy-propan-2-yloxy-sulfanylidene-sulfido-λ5-phosphane |

InChI |

InChI=1S/2C9H21O2PS2.Zn/c2*1-7(2)6-9(5)11-12(13,14)10-8(3)4;/h2*7-9H,6H2,1-5H3,(H,13,14);/q;;+2/p-2 |

InChI-Schlüssel |

ZLJYMIJYVMPKAH-UHFFFAOYSA-L |

Kanonische SMILES |

CC(C)CC(C)OP(=S)(OC(C)C)[S-].CC(C)CC(C)OP(=S)(OC(C)C)[S-].[Zn+2] |

Physikalische Beschreibung |

Liquid |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[3-[4-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)piperazin-1-yl]propyl]-1H-benzimidazol-2-one;hydrochloride](/img/structure/B12736716.png)